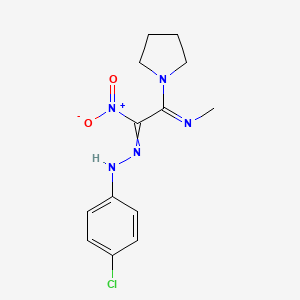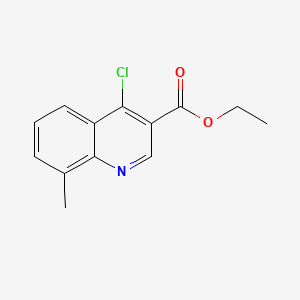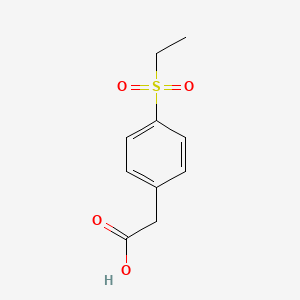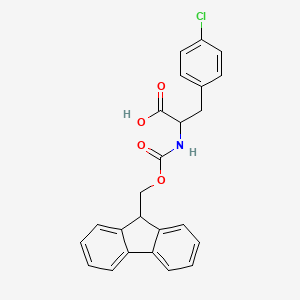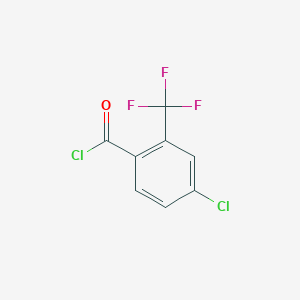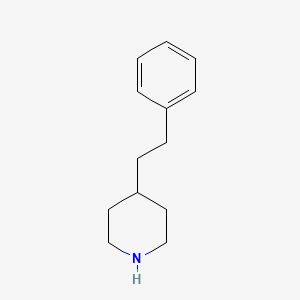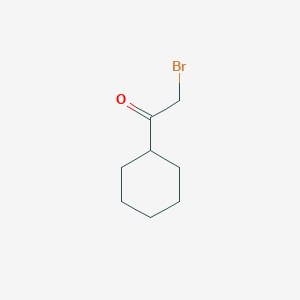
2-Bromo-1-cyclohexylethanone
Vue d'ensemble
Description
“2-Bromo-1-cyclohexylethanone” is an organic compound with the molecular formula C8H13BrO1. It is also known as 1-Bromo-2-(cyclohexyl) ethanone2.
Synthesis Analysis
The synthesis of 2-Bromo-1-cyclohexylethanone is not explicitly mentioned in the search results. However, bromination is a common method in organic chemistry to introduce bromine into a molecule3.
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-cyclohexylethanone consists of a cyclohexyl group attached to a carbonyl group (C=O) and a bromine atom14. The molecular weight is 205.09 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving 2-Bromo-1-cyclohexylethanone are not detailed in the search results. However, bromo compounds are often used in substitution and elimination reactions5.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-cyclohexylethanone are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 205.09 g/mol1.
Applications De Recherche Scientifique
Application in Synthetic Chemistry
2-Bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, related to 2-Bromo-1-cyclohexylethanone, have been pivotal in the construction of a variety of compounds with potential biological, medicinal, and material applications. Specifically, their use under palladium-catalyzed conditions has seen significant advancements over the past decade, demonstrating their importance in bromovinyl aldehyde chemistry (Ghosh & Ray, 2017).
Reactivity with Human Aldehyde Dehydrogenase
Bromoacetophenone, a compound structurally similar to 2-Bromo-1-cyclohexylethanone, exhibits specific reactivity with human aldehyde dehydrogenase. It's known to interact with Glu-268 and Cys-302 residues of the enzyme, shedding light on the active sites and functional mechanisms of this vital enzyme (Abriola, MacKerell & Pietruszko, 1990).
Chemical Reactions and Mechanisms
Studies on bis(sym-collidine)bromonium triflate and its reactions with various alkenes, including cyclohexene, provide insights into the kinetics and mechanisms of reactions involving bromine transfer. These findings are crucial in understanding the reaction pathways and intermediates in organic chemistry involving similar bromo compounds (Neverov & Brown, 1998).
Cyclohexene Derivatives
The transformation of 1-bromocyclohexa-1,4-diene to cyclohexa-1,2,4-triene demonstrates the potential of bromo-substituted compounds in synthesizing complex cyclohexene derivatives. Such processes are significant in the field of organic synthesis and material science (Christl & Groetsch, 2000).
Computational Chemistry Studies
Computational studies involving 2-bromo-1-arylethanone derivatives reveal the nuances of their chemical behavior, offering insights into reaction pathways and molecular interactions. Such studies are essential for predicting and designing new chemical entities in drug development and material science (Erdogan & Erdoğan, 2019).
Safety And Hazards
2-Bromo-1-cyclohexylethanone is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation67. It should be handled with personal protective equipment, and any spillage should be cleaned up without creating dust6.
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-1-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIDZNESKOPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457238 | |
| Record name | 2-bromo-1-cyclohexylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclohexylethanone | |
CAS RN |
56077-28-2 | |
| Record name | 2-Bromo-1-cyclohexylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56077-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-1-cyclohexylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

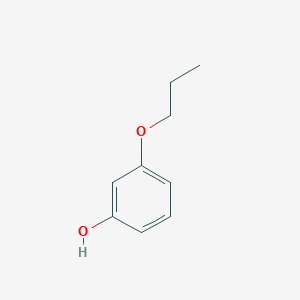
![(1R,2S)-2-[2-(trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1365605.png)
![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![N-tert-Butyl-4-[(3-fluoro-4-methoxybenzylidene)amino]benzenesulfonamide](/img/structure/B1365618.png)
![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)
![2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid](/img/structure/B1365620.png)
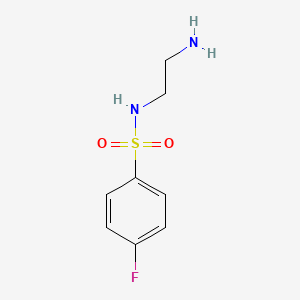
![4-{2-[4-(2,4-Dichlorophenoxy)butanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1365635.png)
